![molecular formula C16H16ClFN2O2 B1621854 N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide CAS No. 243963-12-4](/img/structure/B1621854.png)
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Übersicht
Beschreibung
“N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide” is a chemical compound with the formula C₁₆H₁₆ClFN₂O₂ . It is also known as AZD9291 or Tagrisso, and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₆ClFN₂O₂ . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide”
Non-Small Cell Lung Cancer (NSCLC) Treatment This compound, also known as AZD9291 or Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is particularly effective in treating NSCLC patients who have specific EGFR T790M mutations, offering a targeted approach to cancer therapy.
Overcoming Drug Resistance: Tagrisso has been shown to reverse ABCB1-mediated drug resistance in cancer cells. This is significant as ABCB1 (also known as P-glycoprotein) is often involved in the efflux of drugs from cancer cells, leading to chemotherapy resistance .
Glioblastoma (GBM) Models: In contrast to other EGFR inhibitors, AZD9291 continuously and efficiently inhibited the EGFR/ERK signaling pathway in GBM cells, demonstrating efficient preclinical activity both in vitro and in vivo .
Unresectable Stage III Lung Cancer: Tagrisso has been granted Priority Review in the US for treating adult patients with unresectable, Stage III EGFR-mutated NSCLC after chemoradiotherapy. This highlights its potential as a valuable treatment option for patients with advanced stages of lung cancer .
5. Adjuvant Treatment for EGFR-Mutated Lung Cancer In the ADAURA Phase III trial, Tagrisso showed a 5.5-year median disease-free survival as an adjuvant treatment for patients with EGFR-mutated lung cancer. It also significantly reduced the risk of disease recurrence in the brain or spinal cord by 76% in patients with Stage II-IIIA disease .
Combination Therapy with Chemotherapy: When combined with chemotherapy, Tagrisso showed a consistent benefit across various post-progression endpoints such as time to first subsequent treatment (TFST), time to progression on 2nd-line therapy (PFS2), and time to second subsequent treatment (TSST), indicating a favourable trend in overall survival for patients with EGFR-mutated advanced lung cancer .
Wirkmechanismus
As an EGFR tyrosine kinase inhibitor, this compound likely works by blocking the action of a certain naturally occurring substance that may be needed to help cancer cells multiply.
Eigenschaften
IUPAC Name |
3-chloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-12-5-8-14(19-9-12)22-13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZSANHMMXUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381489 | |
Record name | N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
CAS RN |
243963-12-4 | |
Record name | N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.